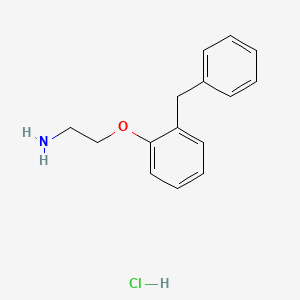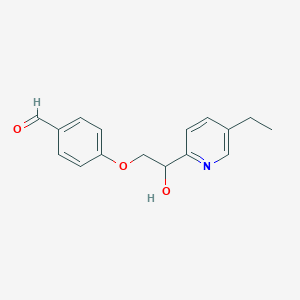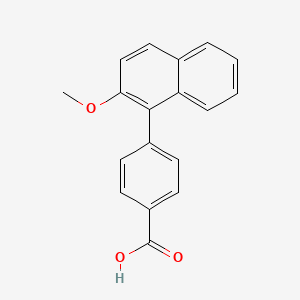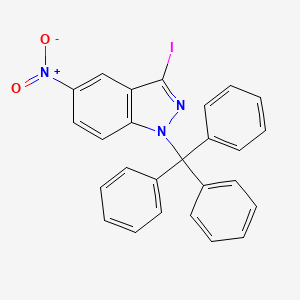
2-(2-Benzylphenoxy)ethylamine hydrochloride
Übersicht
Beschreibung
“2-(2-Benzylphenoxy)ethylamine hydrochloride” is a chemical compound with the molecular formula C15H18ClNO . It is also known by other names such as “2-(2-benzylphenoxy)ethanamine” and "2-[2-(phenylmethyl)phenoxy]ethanamine hydrochloride" . This compound is manufactured by CHEMLYTE SOLUTIONS CO., LTD .
Molecular Structure Analysis
The molecular structure of “2-(2-Benzylphenoxy)ethylamine hydrochloride” consists of a benzyl group attached to a phenoxy group, which is further attached to an ethylamine group. The exact molecular weight is 263.77.Wissenschaftliche Forschungsanwendungen
Environmental Behavior and Toxicology
Environmental Occurrence and Fate
Parabens, which share a phenolic structure with 2-(2-Benzylphenoxy)ethylamine hydrochloride, are widely used as preservatives and have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies reveal that despite wastewater treatments, parabens persist in low concentrations in effluents and are ubiquitous in surface water and sediments due to their continuous introduction from consumer products. This research highlights the environmental persistence and ubiquity of phenolic compounds, suggesting similar environmental considerations for 2-(2-Benzylphenoxy)ethylamine hydrochloride (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicology and Human Exposure
Synthetic phenolic antioxidants (SPAs), similar in structure to the compound , have been investigated for their occurrence in various environmental matrices and potential human exposure routes. Toxicity studies indicate that some SPAs may pose health risks, including hepatic toxicity and endocrine disruption, underscoring the importance of understanding the toxicological profile of phenolic compounds like 2-(2-Benzylphenoxy)ethylamine hydrochloride (Liu & Mabury, 2020).
Pharmaceutical and Material Science Applications
Drug Design and Toxicity Reduction
Research on derivatives of phloroglucinol, a phenolic compound, focuses on creating new organic compounds with pronounced antioxidant activity, potentially acting as metal deactivators. This suggests a pathway for designing new pharmaceuticals or additives with reduced toxicity, hinting at the potential for 2-(2-Benzylphenoxy)ethylamine hydrochloride to serve in similar capacities (Alexanyan et al., 2019).
Anticancer Drug Research
Studies on tumor specificity and keratinocyte toxicity of various compounds, including phenolic derivatives, aim to identify new anticancer drugs with high tumor specificity and reduced toxicity. This line of research indicates the potential for compounds like 2-(2-Benzylphenoxy)ethylamine hydrochloride to contribute to the development of safer anticancer therapies (Sugita et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-benzylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-10-11-17-15-9-5-4-8-14(15)12-13-6-2-1-3-7-13;/h1-9H,10-12,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAOMGRRQCNAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzylphenoxy)ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B3138830.png)
![2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3138834.png)
![2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B3138841.png)

![2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol hydrochloride](/img/structure/B3138846.png)

![1-Amino-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B3138876.png)

